molecular formula C14H14FN3O2 B2380269 5-Fluoro-2-[4-(oxirane-2-carbonyl)piperazin-1-yl]benzonitrile CAS No. 2411201-67-5

5-Fluoro-2-[4-(oxirane-2-carbonyl)piperazin-1-yl]benzonitrile

Cat. No.: B2380269
CAS No.: 2411201-67-5
M. Wt: 275.283
InChI Key: ZMNHMJOXBBRIDL-UHFFFAOYSA-N
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Description

5-Fluoro-2-[4-(oxirane-2-carbonyl)piperazin-1-yl]benzonitrile: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a fluorine atom, an oxirane ring, and a piperazine moiety attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-[4-(oxirane-2-carbonyl)piperazin-1-yl]benzonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Nitration and Fluorination: The initial step involves the nitration of a suitable benzene derivative, followed by fluorination to introduce the fluorine atom at the desired position.

    Piperazine Introduction:

    Oxirane Ring Formation: The final step involves the formation of the oxirane ring, typically through epoxidation reactions using peracids or other suitable oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-[4-(oxirane-2-carbonyl)piperazin-1-yl]benzonitrile: undergoes various types of chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxidized products.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Peracids, such as m-chloroperbenzoic acid, are commonly used for epoxidation.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the nitrile group.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions at the fluorine position.

Major Products

    Diols: Formed from the oxidation of the oxirane ring.

    Primary Amines: Resulting from the reduction of the nitrile group.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

5-Fluoro-2-[4-(oxirane-2-carbonyl)piperazin-1-yl]benzonitrile: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[4-(oxirane-2-carbonyl)piperazin-1-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of receptor activity. The fluorine atom and nitrile group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

5-Fluoro-2-[4-(oxirane-2-carbonyl)piperazin-1-yl]benzonitrile: can be compared with similar compounds, such as:

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    4-Fluoro-5-(substituted phenyl-piperazin-1-yl)-2-nitro-phenoles: Studied for their potential bioactivity.

The uniqueness of This compound lies in its combination of a fluorine atom, oxirane ring, and piperazine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-fluoro-2-[4-(oxirane-2-carbonyl)piperazin-1-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2/c15-11-1-2-12(10(7-11)8-16)17-3-5-18(6-4-17)14(19)13-9-20-13/h1-2,7,13H,3-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNHMJOXBBRIDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)F)C#N)C(=O)C3CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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